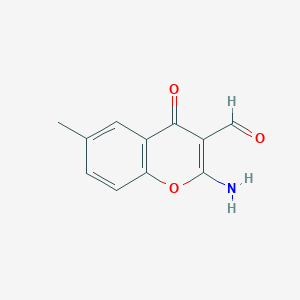

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Description

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.20 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name |

2-amino-6-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOLPKRXZRWAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363141 | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-75-7 | |

| Record name | 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

Multi-Component Reactions (MCRs)

Solvent-Free MCRs with MOF-5 Catalyst

A one-pot synthesis combines 6-methylsalicylaldehyde, malononitrile, and ammonium acetate under solvent-free conditions.

Procedure:

- Reactants : 6-Methylsalicylaldehyde (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol).

- Catalyst : MOF-5 (10 mg) is added, and the mixture is stirred at 80°C for 20 minutes.

- Isolation : Ethyl acetate extraction and recrystallization yield the product.

Key Data:

| Catalyst | Yield (%) | Time (min) |

|---|---|---|

| MOF-5 | 95 | 20 |

| Piperidine | 78 | 40 |

Advantages : High atom economy, reusable catalyst (>5 cycles).

Aqueous MCRs with Microwave Assistance

Water serves as a green solvent, and microwave irradiation accelerates the reaction.

Procedure:

- Reactants : 6-Methylsalicylaldehyde, malononitrile, and ammonium acetate in water.

- Microwave Irradiation : Dynamic power (25–30 W) for 5 minutes.

- Workup : Centrifugation and ethanol wash yield pure product.

Key Data:

| Condition | Yield (%) | Time |

|---|---|---|

| Microwave | 90 | 5 min |

| Reflux | 75 | 6 h |

Advantages : 80% reduction in reaction time and energy consumption.

Catalytic Systems and Optimization

Catalyst Screening

Catalysts significantly impact yield and reaction kinetics:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DABCO | Water | 85 | |

| Piperidine | Ethanol | 78 | |

| MOF-5 | Solvent-free | 95 |

Mechanistic Insight : MOF-5 activates the aldehyde via Lewis acid sites, facilitating Knoevenagel condensation and cyclization.

Solvent Optimization

Solvent-free conditions outperform traditional solvents:

| Solvent | Yield (%) | Reaction Time |

|---|---|---|

| Solvent-free | 95 | 20 min |

| Ethanol | 79 | 60 min |

| Water | 67 | 60 min |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Sustainability |

|---|---|---|---|

| Vilsmeier-Haack | 55–94 | 12 h | Moderate |

| MCR (MOF-5) | 95 | 20 min | High |

| Microwave-Assisted MCR | 90 | 5 min | High |

Recommendation : MOF-5-catalyzed MCRs offer optimal balance of yield, speed, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound has the molecular formula and a molecular weight of 203.20 g/mol. Its structure includes an amino group, a carbonyl group, and a chromene backbone, which contributes to its diverse chemical reactivity.

Mechanism of Action:

- Cellular Interaction: The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism.

- Signaling Pathways: It modulates key cellular signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research has focused on the potential biological activities of this compound:

- Anticancer Activity: Studies indicate that it inhibits cancer cell growth in various cell lines, including human breast adenocarcinoma (MDA-MB231) and colorectal adenocarcinoma (Caco2) .

- Antimicrobial Properties: Similar chromene derivatives have shown antimicrobial activity, suggesting that this compound may exhibit similar effects.

- Antioxidant Activity: The aldehyde group suggests potential antioxidant properties, beneficial in mitigating oxidative stress-related diseases .

Medicine

Due to its bioactive properties, the compound is explored for therapeutic applications:

- Inhibition of Histamine Activity: It has been evaluated for antihistaminic activity by inhibiting contractions induced by histamine on isolated guinea pig ileum .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde:

| Study Focus | Findings |

|---|---|

| Cytotoxicity Assays | Significant cytotoxic effects were observed across multiple cancer cell lines with IC50 values indicating potent activity against specific targets. |

| Molecular Docking Simulations | The compound binds to tubulin at sites similar to colchicine, potentially disrupting microtubule formation and inducing apoptosis in cancer cells. |

| Biochemical Pathway Analysis | Investigations revealed modulation of signaling pathways involved in cancer progression, supporting its potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

- 4-oxo-4H-chromene-3-carbaldehyde

- 2-amino-4-oxo-4H-chromene-3-carbaldehyde

- 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

Uniqueness

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and aldehyde groups make it a versatile intermediate for further chemical modifications .

Biological Activity

2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.20 g/mol

- Structure : The compound features a chromene backbone with an amino group at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position. This unique arrangement contributes to its reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, notably cytochrome P450, influencing drug metabolism and cellular signaling pathways.

- Cell Signaling Modulation : The compound has been shown to affect critical pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Cytotoxic Effects : Research indicates that it may possess significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.

Biological Activities

The compound's biological activities encompass a range of effects:

- Anticancer Activity : Studies have highlighted its potential in inhibiting cancer cell growth. For instance, it has demonstrated effectiveness against human breast adenocarcinoma (MDA-MB231) and colorectal adenocarcinoma (Caco2) cell lines .

- Antimicrobial Properties : Similar chromene derivatives have shown antimicrobial activity, indicating that this compound may also exhibit such effects .

- Antioxidant Activity : The presence of the aldehyde functional group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | Methoxy group instead of methyl | Potentially enhanced solubility |

| 2-aminochromene derivatives | Varying substitutions on the chromene core | Diverse biological activities |

| Coumarin derivatives | Similar benzopyran structure but different substituents | Known for anticoagulant properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity against specific targets .

- Mechanism Elucidation : Research utilizing molecular docking simulations has suggested that the compound binds to tubulin at sites similar to colchicine, potentially disrupting microtubule formation and leading to apoptosis in cancer cells.

- Biochemical Pathway Analysis : Investigations into its effects on cellular signaling revealed modulation of key pathways involved in cancer progression, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.